4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, a related compound, “4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester”, has the molecular formula C19H31BN2O2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For example, a related compound, “4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester”, is a white to tan solid with a melting point of 136°C to 142°C .
Scientific Research Applications
Dopaminergic Ligand Synthesis
Research into dopaminergic ligands has led to the synthesis of compounds like 4-(4-Isopropylpiperazin-1-YL)-2-methoxyphenylamine. These compounds have been evaluated for their affinity toward dopamine D2 receptors. An example includes the study of substituted 1‐(2‐Methoxyphenyl)‐4‐(1‐phenethylpiperidin‐4‐yl)piperazines and 1‐(2‐Methoxyphenyl)‐4‐[(1‐phenethylpiperidin‐4‐yl)methyl]piperazines, where their docking analysis and molecular dynamic simulation were conducted to establish their mode of interaction with D2DAR (Penjišević et al., 2016)(Penjišević et al., 2016).
Serotonergic System Modulation
Compounds similar to this compound have been studied for their role in modulating the serotonergic system. For instance, various arylpiperazine derivatives, known for their mixed serotonergic and dopaminergic activity, have been synthesized and evaluated for their in vitro activity on serotonin 5-HT1A and 5-HT2 receptors (Perrone et al., 1994)(Perrone et al., 1994).
Antidepressant and Anxiolytic Effects
Some phenylpiperazine derivatives exhibit antidepressant and anxiolytic-like effects. A study on two such derivatives (HBK-14 and HBK-15) found that they possess high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, as well as full 5-HT1A and 5-HT7 receptor antagonism, demonstrating potent antidepressant-like activity (Pytka et al., 2015)(Pytka et al., 2015).
Catalytic Synthesis for Antimicrobial Agents
Piperazine-based compounds have been synthesized for potential use as antimicrobial agents. For instance, a class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been prepared, demonstrating promising antimicrobial properties against bacteria and fungi (Patel & Park, 2015)(Patel & Park, 2015).
Pharmacological Profiling
Pharmacological profiling of derivatives of this compound has been conducted to explore their receptor affinities and potential therapeutic applications. For example, the pharmacological profile of YM348, a 5-HT2C receptor agonist, was studied, demonstrating its potential for inducing penile erections and hypolocomotion in animal models (Kimura et al., 2004)(Kimura et al., 2004).
Properties
IUPAC Name |
2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-6-8-17(9-7-16)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFHZZYIEKQGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201040 | |
Record name | 2-Methoxy-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-92-0 | |
Record name | 2-Methoxy-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761440-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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